The synthesis of BM-Cyclin involves the combination of tiamulin fumarate and minocycline hydrochloride. Tiamulin is a macrolide antibiotic that targets the 50S subunit of bacterial ribosomes, inhibiting protein synthesis, while minocycline is a tetracycline derivative that also prevents protein synthesis but acts through different mechanisms. The formulation process ensures that both components are stable and effective against a broad spectrum of mycoplasma species .
The preparation typically requires precise conditions to maintain the stability and efficacy of both antibiotics. For instance, tiamulin fumarate must be stored at low temperatures (-20°C) to prevent degradation, while solutions can remain stable for up to six months when properly stored .
BM-Cyclin's molecular structure comprises two distinct components:
The molecular formula for tiamulin fumarate is and for minocycline hydrochloride is . The structural complexity allows these compounds to interact effectively with bacterial ribosomes, thus inhibiting protein synthesis .
BM-Cyclin functions through specific chemical interactions with bacterial ribosomes:
These actions collectively lead to bacteriostatic effects against mycoplasmas and other susceptible bacteria .
The effectiveness of BM-Cyclin in eliminating mycoplasma from cell cultures has been demonstrated through various experimental setups, including PCR assays that confirm the absence of mycoplasma DNA post-treatment .
The mechanism by which BM-Cyclin acts involves:
Data from studies indicate that repeated cycles of treatment with BM-Cyclin can effectively reduce or eliminate mycoplasma contamination in cell cultures .
Relevant analyses indicate that BM-Cyclin maintains its efficacy over extended periods when stored correctly, making it suitable for routine use in laboratories .
BM-Cyclin is primarily used in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4